A Technical Guide to 4-Amino-6-methyl-1,3,5-triazin-2-ol: Core Properties and Experimental Analysis
A Technical Guide to 4-Amino-6-methyl-1,3,5-triazin-2-ol: Core Properties and Experimental Analysis
Introduction
4-Amino-6-methyl-1,3,5-triazin-2-ol, also known by its more stable tautomeric name 4-amino-6-methyl-1H-1,3,5-triazin-2-one, is a heterocyclic organic compound belonging to the s-triazine class.[1] The 1,3,5-triazine scaffold is of significant interest in medicinal and agricultural chemistry due to its versatile structure, which allows for extensive functionalization and results in a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] This compound, in particular, is a known environmental transformation product and metabolite of several sulfonylurea herbicides, such as Thifensulfuron-methyl and Prosulfuron.[4]
This technical guide provides a comprehensive overview of the core basic properties of 4-Amino-6-methyl-1,3,5-triazin-2-ol, detailing its physicochemical characteristics, spectroscopic profile, and the experimental methodologies used for their determination.
Chemical Identity and Structure
The compound exists in a tautomeric equilibrium between the '-ol' (lactim) and '-one' (lactam) forms. Spectroscopic evidence and quantum chemical calculations on related amino-triazinones strongly indicate that the lactam form, 4-amino-6-methyl-1,3,5-triazin-2(1H)-one, is the predominant and more stable tautomer in the solid state.[5]
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 4-amino-6-methyl-1H-1,3,5-triazin-2-one | [4] |
| Synonyms | 4-Amino-6-methyl-1,3,5-triazin-2-ol, Acetoguanide | [4] |
| CAS Number | 16352-06-0 | [4][6] |
| Molecular Formula | C₄H₆N₄O | [4][6] |
| SMILES | CC1=NC(=NC(=O)N1)N | [4] |
| InChIKey | UUTHDVPZNWJUFV-UHFFFAOYSA-N |[4] |
Physicochemical Properties
The fundamental physicochemical properties of the compound are summarized below. These values are critical for applications in drug development, influencing factors such as solubility, absorption, and formulation.
Table 2: Core Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 126.12 g/mol | [4][6] |
| Melting Point | >350 °C (with decomposition) for a related chloro-amino-triazinone | [5] |
| pKa (Dissociation Constant) | Data for the specific compound is not readily available in the provided search results. A predicted pKa for the related 2-Amino-4-methoxy-6-methyl-1,3,5-triazine is 3.65±0.10. | [7] |
| Solubility | Slightly soluble in Chloroform and DMSO (for a related methoxy derivative) | [7] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in a dark place | [6] |
| XLogP3-AA (Computed) | -1.2 | [4] |
| Hydrogen Bond Donor Count | 3 (Computed) | [4] |
| Hydrogen Bond Acceptor Count | 4 (Computed) |[4] |
Basicity and pKa
The basicity of 4-amino-6-methyl-1,3,5-triazin-2-ol is attributed to the nitrogen atoms in the triazine ring and the exocyclic amino group. The pKa value is a quantitative measure of this basicity. While an experimental value for the target compound is not available, the predicted pKa of a structurally similar compound (2-Amino-4-methoxy-6-methyl-1,3,5-triazine) is 3.65, suggesting it is a weak base.[7] The protonation state, governed by the pKa, is crucial for receptor binding and membrane permeability in biological systems.
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation. Based on data from closely related amino-triazine derivatives, the following spectral characteristics are expected.[5][8][9][10][11]
Table 3: Expected Spectroscopic Data
| Technique | Expected Features | Rationale / Comparison Compound |
|---|---|---|
| ¹H NMR | ~10.8–11.8 ppm: Broad singlet, acidic proton (ring N-H) ~6.0-7.0 ppm: Broad signal (exocyclic -NH₂) ~2.0-2.5 ppm: Singlet (methyl -CH₃) | Based on spectra of 4-chloro-6-amino-1,3,5-triazin-2(1H)-ones, which show the ring N-H proton in this downfield region.[5] Signals for amino and methyl groups are typical for this scaffold. |
| ¹³C NMR | ~160-170 ppm: Carbonyl carbon (C=O) ~150-160 ppm: Triazine ring carbons ~20-25 ppm: Methyl carbon (-CH₃) | Consistent with ¹³C NMR data for various amino-1,3,5-triazine derivatives.[8][9] |
| FT-IR (cm⁻¹) | ~3100–3400 cm⁻¹: Broad bands (N-H stretching from both ring and amino groups) ~1650–1740 cm⁻¹: Strong absorption (C=O stretching of the lactam group) ~1550-1600 cm⁻¹: N=C-N ring stretching | The presence of a strong carbonyl band confirms the predominance of the lactam tautomer.[5] N-H stretching bands are characteristic of the amino and amide-like ring fragments.[5][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline standard protocols for determining the key properties discussed.
Protocol for pKa Determination (Potentiometric Titration)
This protocol describes a general method for determining the dissociation constant (pKa) of a weakly basic compound.
-
Solution Preparation: Prepare a solution of 4-Amino-6-methyl-1,3,5-triazin-2-ol at a known concentration (e.g., 0.01 M) in a suitable solvent system, such as an aqueous solution with a co-solvent like DMSO to ensure solubility.[12]
-
Titration: Calibrate a pH meter using standard buffers. Place the solution in a thermostated vessel and titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the resulting titration curve.
Protocol for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often used for triazine derivatives due to good solubility and its ability to avoid exchange of labile N-H protons.[8][9]
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[8][9] Chemical shifts are reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a solid sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet.[8][10]
-
Acquisition: Record the spectrum using an FT-IR spectrometer. The data is typically presented as transmittance (%) versus wavenumber (cm⁻¹).
-
Biological and Synthetic Context
Biological Significance
4-Amino-6-methyl-1,3,5-triazin-2-ol is primarily documented as a metabolite of widely used sulfonylurea herbicides.[4] Its formation is a key step in the environmental degradation pathway of these agrochemicals. The broader 1,3,5-triazine scaffold is a privileged structure in drug discovery, with derivatives showing promise as anticancer, antifungal, and anti-inflammatory agents.[1][3][13] This makes understanding the properties of its fundamental building blocks and metabolites essential for both environmental science and medicinal chemistry.
General Synthesis Pathway
Amino-substituted s-triazines are typically synthesized starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The high reactivity of the chlorine atoms allows for their sequential substitution by various nucleophiles.
This stepwise substitution, controlled by reaction conditions such as temperature, allows for the creation of a diverse library of triazine derivatives for screening in drug development and agricultural applications.[5]
References
- 1. 4-Amino-6-methyl-1,3,5-triazin-2-ol | 16352-06-0 | Benchchem [benchchem.com]
- 2. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. 4-Amino-6-methyl-1,3,5-triazin-2-ol | C4H6N4O | CID 135399234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine CAS#: 1668-54-8 [m.chemicalbook.com]
- 8. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors [mdpi.com]
- 9. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. saudijournals.com [saudijournals.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
